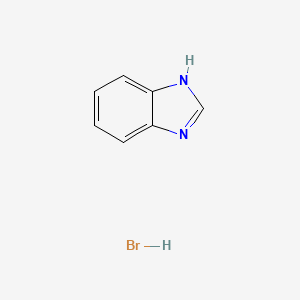
Benzimidazole hydrobromide
Overview
Description
Benzimidazole hydrobromide is a heterocyclic organic compound that features a fusion of benzene and imidazole rings. This compound is known for its significant pharmacological and chemical properties, making it a valuable substance in various scientific fields. Benzimidazole derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidazole hydrobromide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. This reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of substituted benzimidazoles .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot condensation reaction. This method involves the reaction of o-phenylenediamine with aryl aldehydes in the presence of hydrogen peroxide and hydrochloric acid in acetonitrile at room temperature. This process is favored for its efficiency, short reaction time, and high yield .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole hydrobromide undergoes various chemical reactions, including:
Oxidation: Benzimidazole derivatives can be oxidized to form benzimidazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert benzimidazole derivatives into their corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Substituted benzimidazoles with various functional groups.
Scientific Research Applications
Benzimidazole hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzimidazole hydrobromide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, making this compound effective in treating diseases like cancer .
Comparison with Similar Compounds
Imidazole: Shares the imidazole ring structure but lacks the fused benzene ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have an additional pyrimidine ring fused to the benzimidazole core.
Uniqueness: Benzimidazole hydrobromide is unique due to its fused benzene and imidazole rings, which confer distinct chemical and biological properties. This structure allows for a wide range of substitutions, enhancing its versatility in various applications .
Properties
IUPAC Name |
1H-benzimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.BrH/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPYEHYJJVRSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















